6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid
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Overview
Description
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
This can be done via direct fluorination or by using building blocks that already contain the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the cyclopropyl group.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.
Picolinic acid (2-pyridinecarboxylic acid): Lacks the trifluoromethyl and cyclopropyl groups.
Uniqueness
The presence of both the trifluoromethyl and cyclopropyl groups in 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid imparts unique properties such as increased lipophilicity and steric effects, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.
Properties
Molecular Formula |
C10H8F3NO2 |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-3-1-2-6(14-7)8(15)16/h1-3H,4-5H2,(H,15,16) |
InChI Key |
OHNVLUGPQLXXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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